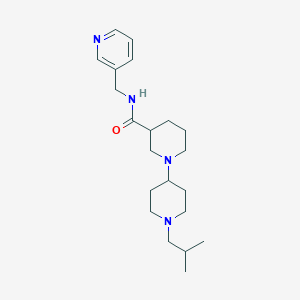![molecular formula C17H15N3O2 B6051352 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6051352.png)
2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Indole-3-carboxaldehyde benzoyl hydrazone (ICA-BH). It is a hydrazone derivative of indole-3-carboxaldehyde and benzoyl hydrazine. The compound has a molecular formula of C20H17N3O2 and a molecular weight of 331.37 g/mol.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide is not fully understood. However, studies have shown that the compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are two major contributors to the development of various diseases. It has also been found to enhance the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide can be achieved through the reaction of indole-3-carboxaldehyde and benzoyl hydrazine in the presence of a suitable catalyst. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-14(12-6-2-4-8-15(12)19-11)10-18-20-17(22)13-7-3-5-9-16(13)21/h2-10,19,21H,1H3,(H,20,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUVBMSRVBQGSX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methoxyphenyl)ethyl]-1-(3,3,3-trifluoropropanoyl)piperidine](/img/structure/B6051270.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6051279.png)
![ethyl 4-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B6051282.png)

![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6051289.png)
![[1-(2-fluoro-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6051297.png)
![N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6051303.png)
![2-[4-(4-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051310.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B6051324.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051332.png)
![3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone](/img/structure/B6051339.png)
![(4-ethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6051347.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6051358.png)
